![molecular formula C9H13ClF3N3O B3017203 2-[3-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride CAS No. 1393330-65-8](/img/structure/B3017203.png)
2-[3-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride is a useful research compound. Its molecular formula is C9H13ClF3N3O and its molecular weight is 271.67. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Stability and Reactivity
The chemical stability of 3-(2-aminoethyl)-5-substituted 1,2,4-oxadiazoles, which is a closely related compound, was studied in the context of the Boulton–Katritzky rearrangement. This rearrangement leads to the formation of planar pyrazolines and pyrazoles under specific conditions. The research found that 5-aryl-3-[2-(piperidin-1-yl)ethyl]-1,2,4-oxadiazoles undergo this rearrangement under various conditions including room temperature in water, DMF + H2O, and in the presence of HCl, producing spiropyrazoline compounds instead of planar structures (Kayukova et al., 2018).
Synthesis and Biological Activity
The synthesis and biological activity of derivatives of 1,2,4-oxadiazoles, including those with piperidine rings, have been extensively studied. These compounds are known for their antimicrobial activity. For instance, new derivatives containing piperidine or pyrrolidine ring were synthesized and found to exhibit strong antimicrobial activity, and a structure-activity study was performed to understand this effect (Krolenko et al., 2016).
Antimicrobial Applications
Another study focused on synthesizing novel compounds based on 1,2,4-oxadiazoles and piperidine for antimicrobial applications. The compounds were tested against various bacterial and fungal strains, showing significant activity and indicating potential as novel antimicrobial agents (Patel et al., 2012).
Potential in Drug Development
Further research demonstrated the potential of 1,2,4-oxadiazole derivatives in drug development. One study synthesized and evaluated 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides, highlighting their biological activities and potential applications in medicinal chemistry (Khalid et al., 2016).
Antifungal Agents
The synthesis of novel 3-(1-(1-substitutedpiperidin-4-yl)-1H-1,2,3-triazol-4-yl)-5-substituted phenyl-1,2,4-oxadiazoles as antifungal agents also shows the application of such compounds in treating fungal infections. These compounds exhibited promising results against various fungal species (Sangshetti & Shinde, 2011).
Antiproliferative and Anticancer Properties
Additionally, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides were discovered as a new chemical class with antiproliferative properties, acting as tubulin inhibitors. This suggests their potential use in cancer therapy (Krasavin et al., 2014).
Safety and Hazards
Propriétés
IUPAC Name |
5-piperidin-2-yl-3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F3N3O.ClH/c10-9(11,12)5-7-14-8(16-15-7)6-3-1-2-4-13-6;/h6,13H,1-5H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULFXBGDYLMRHRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=NC(=NO2)CC(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
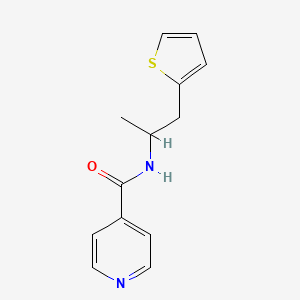
![N-{4-[(2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B3017121.png)
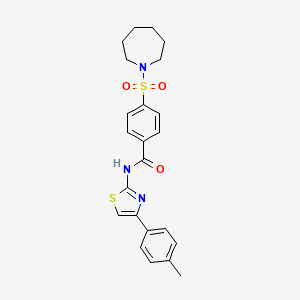
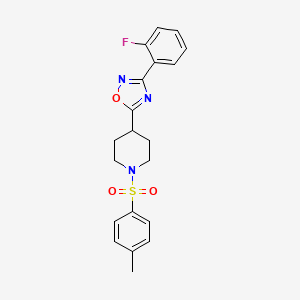
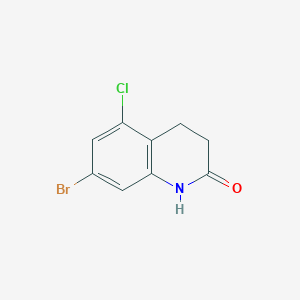
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B3017128.png)

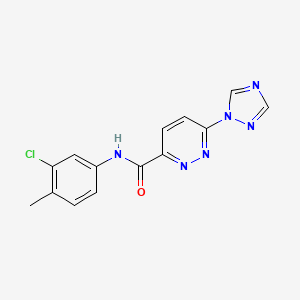
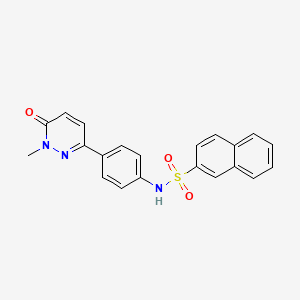
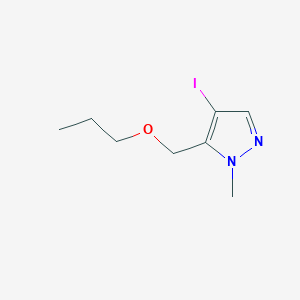

![4-(dimethylsulfamoyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3017141.png)


